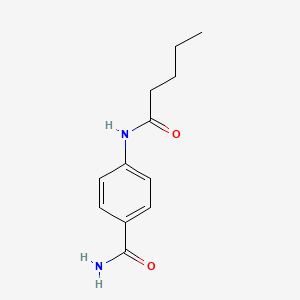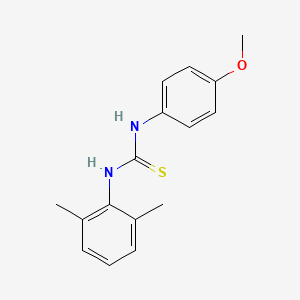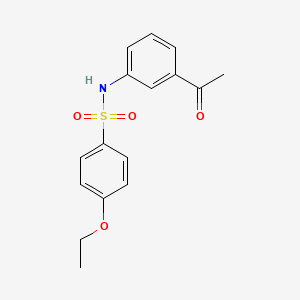![molecular formula C17H23N3O5S B4780047 ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)
ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazinecarboxylates. It is commonly used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate involves the inhibition of certain enzymes and proteins that play a crucial role in various biological processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of certain genes that are involved in the regulation of cell growth and differentiation, which can have therapeutic implications in the treatment of cancer and other diseases.
Biochemical and physiological effects:
Ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and regulate the immune system. The compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is its unique mechanism of action, which can provide valuable insights into various biological processes. The compound is also relatively easy to synthesize and has been shown to be effective in various in vitro and in vivo studies. However, one of the limitations of using ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate is its potential toxicity, which can affect the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate in scientific research. One of the main directions is the development of new drugs that target specific biological pathways, such as cancer and inflammation. The compound may also have potential therapeutic applications in the treatment of neurological disorders, and further research in this area is needed. Additionally, the compound may be used in the development of new diagnostic tools for various diseases, such as cancer.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate is commonly used in scientific research to study its mechanism of action and its effects on various biological processes. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound is also used in drug discovery research to develop new drugs that target specific biological pathways.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-2-25-17(22)18-10-12-19(13-11-18)26(23,24)15-7-5-14(6-8-15)20-9-3-4-16(20)21/h5-8H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZASPWKNHQYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)
![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4779967.png)
![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4779974.png)

![4-(3-chlorophenyl)-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4779981.png)
![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)

![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4780032.png)


![N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)